molecular formula C11H15N3O B13208551 2-(3,4-Dimethylpyrrolidin-1-YL)pyrimidine-5-carbaldehyde

2-(3,4-Dimethylpyrrolidin-1-YL)pyrimidine-5-carbaldehyde

Cat. No.: B13208551
M. Wt: 205.26 g/mol
InChI Key: JYULWAVFMCYVOR-UHFFFAOYSA-N
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Description

2-(3,4-Dimethylpyrrolidin-1-YL)pyrimidine-5-carbaldehyde is a heterocyclic compound that features a pyrimidine ring substituted with a pyrrolidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-Dimethylpyrrolidin-1-YL)pyrimidine-5-carbaldehyde typically involves the reaction of pyrimidine derivatives with pyrrolidine derivatives under specific conditions. One common method involves the condensation of a pyrimidine-5-carbaldehyde with 3,4-dimethylpyrrolidine in the presence of a suitable catalyst . The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired purity of the compound.

Chemical Reactions Analysis

Types of Reactions

2-(3,4-Dimethylpyrrolidin-1-YL)pyrimidine-5-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The pyrimidine ring can undergo nucleophilic substitution reactions, where nucleophiles replace substituents on the ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: 2-(3,4-Dimethylpyrrolidin-1-YL)pyrimidine-5-carboxylic acid.

    Reduction: 2-(3,4-Dimethylpyrrolidin-1-YL)pyrimidine-5-methanol.

    Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.

Scientific Research Applications

2-(3,4-Dimethylpyrrolidin-1-YL)pyrimidine-5-carbaldehyde has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(3,4-Dimethylpyrrolidin-1-YL)pyrimidine-5-carbaldehyde involves its interaction with specific molecular targets. The pyrimidine ring can interact with nucleic acids or proteins, potentially inhibiting their function. The pyrrolidine moiety may enhance the compound’s binding affinity and specificity for its targets . The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the combination of the pyrimidine and pyrrolidine moieties, which confer specific chemical and biological properties. This dual functionality allows for diverse applications and interactions with various molecular targets, making it a valuable compound in research and industry.

Properties

Molecular Formula

C11H15N3O

Molecular Weight

205.26 g/mol

IUPAC Name

2-(3,4-dimethylpyrrolidin-1-yl)pyrimidine-5-carbaldehyde

InChI

InChI=1S/C11H15N3O/c1-8-5-14(6-9(8)2)11-12-3-10(7-15)4-13-11/h3-4,7-9H,5-6H2,1-2H3

InChI Key

JYULWAVFMCYVOR-UHFFFAOYSA-N

Canonical SMILES

CC1CN(CC1C)C2=NC=C(C=N2)C=O

Origin of Product

United States

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